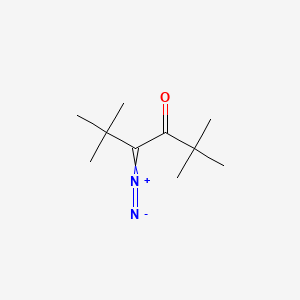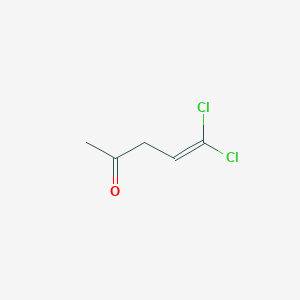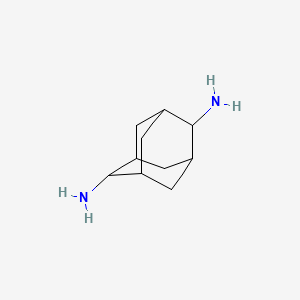
2-Methyl-1,3-dioxepane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,3-dioxepane-2-carboxylic acid is an organic compound with the molecular formula C6H10O4. It is a cyclic ester, specifically a lactone, and is characterized by a seven-membered ring containing an oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-dioxepane-2-carboxylic acid typically involves the ring-opening polymerization of cyclic ketene acetals. One common method includes the use of free radical initiators to promote the polymerization process . For instance, the reaction can be carried out in a solvent like dimethyl sulfoxide (DMSO) at 30°C under a nitrogen atmosphere using a radical initiator such as V-70 .
Industrial Production Methods
Industrial production of this compound may involve similar polymerization techniques but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-dioxepane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring into more reduced forms, such as alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for such compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-Methyl-1,3-dioxepane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of biodegradable polymers.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Methyl-1,3-dioxepane-2-carboxylic acid exerts its effects involves its ability to undergo ring-opening polymerization. This process incorporates ester moieties into the polymer backbone, which can then interact with various molecular targets and pathways. The specific interactions depend on the functional groups present in the polymer and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-dioxolane-2-carboxylic acid: A similar compound with a five-membered ring instead of a seven-membered ring.
1,3-Dioxanes: Compounds with a six-membered ring containing two oxygen atoms.
Uniqueness
2-Methyl-1,3-dioxepane-2-carboxylic acid is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its five- and six-membered counterparts. This uniqueness makes it valuable in the synthesis of polymers with specific characteristics and applications.
Properties
CAS No. |
38088-73-2 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-methyl-1,3-dioxepane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-7(6(8)9)10-4-2-3-5-11-7/h2-5H2,1H3,(H,8,9) |
InChI Key |
KPXJFBWLBGTSQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCCCO1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-lambda~5~-phosphane](/img/structure/B14659595.png)

![2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol](/img/structure/B14659618.png)




![Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane](/img/structure/B14659640.png)

![6H-Pyrimido[5,4-B][1,4]oxazine](/img/structure/B14659651.png)




